![molecular formula C17H30N4O4S B5563080 N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)
N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of complex chemical compounds, including "N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide", involves understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential application in various fields such as pharmaceuticals, material science, and biochemistry.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, starting from simpler molecules and progressively building up the desired structure. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for antibiotic development, involves stereoselective processes such as asymmetric Michael addition and alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Such methodologies could be relevant for synthesizing the compound .
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry and electron distribution, which are essential for designing compounds with desired properties. For example, the structure of E-isomer 3-arylmethylidene-4,5-dihydro-3H-pyrroles was elucidated using X-ray crystallographic analysis (Browne, Skelton, & White, 1981).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of structurally related compounds highlights the diversity of chemical reactions and the potential utility of similar compounds in the development of pharmaceuticals and materials. For example, a study on the three-component, one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives showcases an efficient method for synthesizing complex molecules, which could be related to the synthetic pathways used for compounds like the one (Guleli et al., 2019). Such methodologies are crucial in the development of new drugs and materials with specific chemical properties.
Pharmacological Applications
Although direct research on the pharmacological applications of "N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide" was not found, studies on related compounds provide insights into potential applications. For instance, research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic, illustrates the relevance of complex organic synthesis in developing new therapeutic agents (Fleck et al., 2003). Such research underscores the potential of complex sulfamides in medicinal chemistry.
Advanced Materials and Chemical Analysis
The synthesis and evaluation of compounds for their physical and chemical properties also play a significant role in the development of advanced materials. For instance, research on the capture of an elusive nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization provides valuable insights into reaction mechanisms and the stability of reactive intermediates (Nunes et al., 2013). Understanding these mechanisms is crucial for the development of new materials with specific photophysical properties.
Eigenschaften
IUPAC Name |
5-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine-1-carbonyl]-3-(2-methylpropyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-11(2)7-13-8-16(25-18-13)17(22)21-9-14(12(3)4)15(10-21)19-26(23,24)20(5)6/h8,11-12,14-15,19H,7,9-10H2,1-6H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWLWYSLQHDAFH-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CC(C(C2)NS(=O)(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)
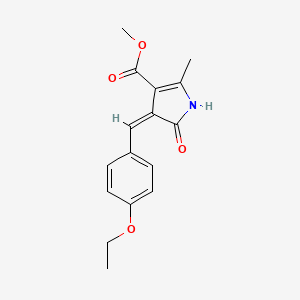
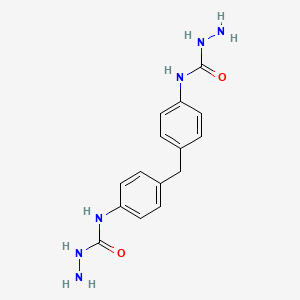
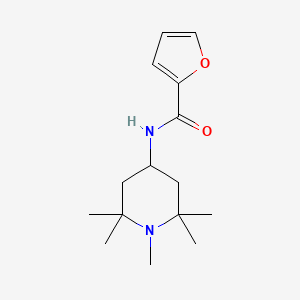
![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)
![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)
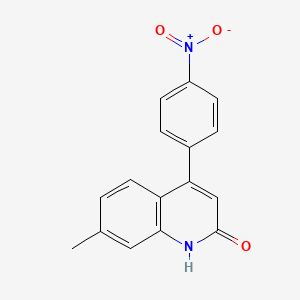

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)
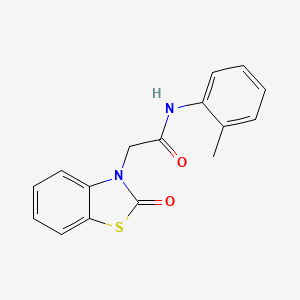
![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)